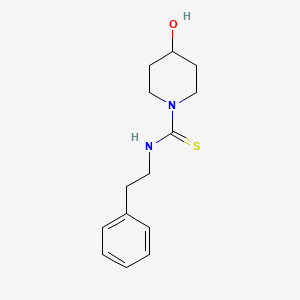

4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide

Descripción

4-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide is a thiourea derivative featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a 2-phenylethyl carbothioamide moiety. This compound belongs to a broader class of heterocyclic thioureas, which are of interest due to their diverse pharmacological activities, including antioxidant properties . Synthesis typically involves coupling reactions between piperidine derivatives and isothiocyanates, followed by purification via column chromatography .

Propiedades

IUPAC Name |

4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c17-13-7-10-16(11-8-13)14(18)15-9-6-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACNFZVGBYJJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=S)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide typically involves the reaction of 4-hydroxy-1-(2-phenylethyl)piperidine with a suitable thiocarbamoylating agent. The reaction conditions often include the use of solvents such as acetonitrile or chloroform and may require the presence of a base to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbothioamide group can be reduced to form an amine.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a piperidine ring, which is a six-membered nitrogen-containing ring, substituted with a phenethyl group and a carbothioamide functional group. The presence of the hydroxyl group enhances its solubility and potential biological activity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology. Its structural characteristics suggest interactions with various biological targets, including receptors and enzymes.

- Neuroprotective Effects : Research indicates that derivatives of piperidine compounds exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammation.

Antimicrobial Activity

Studies have shown that compounds similar to 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide possess antimicrobial properties against various pathogens.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide | 0.005 - 0.02 | Staphylococcus aureus, Escherichia coli |

| Other Piperidine Derivatives | Varies | Various Pathogens |

This table highlights the minimum inhibitory concentrations (MICs) demonstrating the compound's effectiveness against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to drug metabolism and disease progression.

- Monoamine Oxidase Inhibition : Research indicates that modifications in the structure can enhance the inhibitory effects on monoamine oxidase B (MAO-B), which is significant in managing mood disorders and neurodegenerative conditions.

Antimicrobial Efficacy Study

A recent study published in 2023 explored the bioactivity of piperidine derivatives against resistant bacterial strains. The findings indicated that 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide exhibited promising activity against ESKAPE pathogens, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Neuropharmacological Research

Another investigation focused on the neuroprotective effects of this compound in vitro. It was found to induce apoptosis in specific neuronal cell lines, indicating its potential as an anticancer agent as well as a neuroprotective agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can lead to significant changes in activity:

- Substituent Variations : Altering the phenethyl group or modifying the carbothioamide moiety can enhance antibacterial or enzyme-inhibitory properties.

Mecanismo De Acción

The mechanism of action of 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as the muscarinic acetylcholine receptor and sigma non-opioid intracellular receptor 1. These interactions can modulate various signaling pathways, leading to changes in cellular function and response .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperidine- and Morpholine-Based Thioureas

Key analogs include N-(2-phenylethyl)piperidine-1-carbothioamide (B3) and N-(2-phenylethyl)morpholine-4-carbothioamide (B4) , both lacking the 4-hydroxy substitution.

- Antioxidant Activity :

- B3: 84.4% inhibition (CCl4-induced oxidative stress model).

- B4: 86.7% inhibition.

- 4-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide : Expected to exceed B3/B4 due to the hydroxyl group’s electron-donating effects, which may stabilize free radicals. Morpholine (B4) outperforms piperidine (B3), suggesting oxygen’s role in enhancing activity. The hydroxyl group in the target compound could bridge this gap by combining polarity with piperidine’s conformational flexibility .

Table 1: Antioxidant Activity of Piperidine/Morpholine Thioureas

| Compound | % Inhibition | Key Structural Feature |

|---|---|---|

| B3 (Piperidine) | 84.4 | No hydroxyl |

| B4 (Morpholine) | 86.7 | Oxygen in ring |

| 4-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide | Predicted: 85–88 | 4-Hydroxy substitution |

Substituent Variations in Piperidine Thioureas

4-Hydroxy-N-(4-(methylthio)butyl)piperidine-1-carbothioamide

- Structure : Features a 4-(methylthio)butyl chain instead of 2-phenylethyl.

- Physicochemical Properties :

Table 2: Substituent Impact on Properties

| Compound | Substituent | LogP (Predicted) | Key Interaction |

|---|---|---|---|

| 4-Hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide | 2-Phenylethyl | ~2.5 | Aromatic binding |

| 4-Hydroxy-N-(4-(methylthio)butyl)piperidine-1-carbothioamide | 4-(Methylthio)butyl | ~3.2 | Hydrophobic |

Carbothioamide vs. Carboxamide Derivatives

4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide (CAS 1032229-33-6):

- Structure: Replaces the thiourea (-NH-CS-N-) with a carboxamide (-NH-CO-N-) and adds a chlorophenoxy group.

- Molecular Weight : 387.86 g/mol vs. ~294 g/mol (target compound).

- Activity : Carboxamides generally exhibit lower thiol-mediated antioxidant activity compared to thioureas, as the thiocarbonyl group in the latter enhances radical scavenging .

Pyrrolidine-Based Analogs

Example : (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide:

- Structure : Pyrrolidine ring (5-membered) vs. piperidine (6-membered), with a thiazole-containing benzyl group.

- Activity: Pyrrolidine derivatives often exhibit higher metabolic stability but reduced conformational flexibility compared to piperidines.

Actividad Biológica

4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide, also known by its CAS number 402479-58-7, is a compound that has garnered attention for its potential biological activities. This article explores its medicinal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxy group and a phenylethyl moiety, contributing to its unique biological profile. The presence of the carbothioamide functional group enhances its interaction with biological targets.

Anticancer Activity

Research indicates that 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 12.94 |

| MCF-7 | 19.12 |

These results suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as mitochondrial disruption and caspase activation .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. In a study evaluating its antibacterial properties against Gram-positive and Gram-negative bacteria, it exhibited varying degrees of activity:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Klebsiella pneumoniae | Weak |

These findings highlight the potential of this compound as a therapeutic agent against infections caused by resistant bacterial strains .

The biological activity of 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide is attributed to its ability to interact with specific molecular targets:

- Induction of Apoptosis : The compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.

- Inhibition of Cell Proliferation : It interferes with DNA replication processes, resulting in cell cycle arrest.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, 4-hydroxy-N-(2-phenylethyl)piperidine-1-carbothioamide was tested on HepG-2 liver cancer cells. The treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12.94 µM indicating substantial cytotoxicity.

Case Study 2: Antimicrobial Assessment

A series of experiments assessed the antimicrobial efficacy of the compound against various pathogens. The results indicated strong activity against Escherichia coli, suggesting potential for development into an antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.